Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-

DNA cross-linking kinetics nitrosourea mechanism fluoroethyl vs chloroethyl

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- (CAS 33024-37-2, also designated NSC is a synthetic nitrosourea alkylating agent characterized by a 2-fluoroethyl moiety at the N-1 position and a 4-ethylcyclohexyl substituent at the N-3 position of the nitrosourea core. It belongs to the (2-haloethyl)nitrosourea class, a family of DNA alkylators with established clinical utility against CNS tumors and hematologic malignancies.

Molecular Formula C11H20FN3O2
Molecular Weight 245.29 g/mol
CAS No. 33024-37-2
Cat. No. B13414371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
CAS33024-37-2
Molecular FormulaC11H20FN3O2
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)NC(=O)N(CCF)N=O
InChIInChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16)
InChIKeyGNUJKJSZLXIUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- (NSC 129966): Nitrosourea Alkylating Agent Baseline Profile


Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- (CAS 33024-37-2, also designated NSC 129966) is a synthetic nitrosourea alkylating agent characterized by a 2-fluoroethyl moiety at the N-1 position and a 4-ethylcyclohexyl substituent at the N-3 position of the nitrosourea core . It belongs to the (2-haloethyl)nitrosourea class, a family of DNA alkylators with established clinical utility against CNS tumors and hematologic malignancies [1]. The compound features a molecular formula of C11H20FN3O2 and a molecular weight of 245.29 g/mol . As an NSC-designated compound, it has been catalogued within the National Cancer Institute's developmental therapeutics program, indicating its historical evaluation as an investigational anticancer agent .

Why Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- Cannot Be Substituted by Standard Clinical Nitrosoureas


Nitrosoureas are not functionally interchangeable despite sharing a common alkylating mechanism. The substitution of the chloroethyl leaving group at N-1 with a fluoroethyl moiety fundamentally alters DNA cross-linking kinetics: fluoroethyl nitrosoureas exhibit a greatly reduced rate of DNA interstrand cross-link formation compared to their chloroethyl counterparts, suggesting a distinct mechanism of antitumor action [1]. Simultaneously, the 4-ethyl substitution on the cyclohexyl ring at N-3 increases lipophilicity relative to unsubstituted cyclohexyl analogs, which directly influences blood-brain barrier penetration and tissue distribution [2]. These two structural features—fluoroethyl at N-1 and 4-ethylcyclohexyl at N-3—create a compound with a pharmacological profile that differs from both lomustine (CCNU, chloroethyl + cyclohexyl) and the simpler fluoroethyl analog FCNU (fluoroethyl + cyclohexyl), making generic substitution without targeted evaluation scientifically unsound.

Quantitative Differentiation Evidence for Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- (NSC 129966) vs. Closest Analogs


DNA Interstrand Cross-Link Formation Rate: Fluoroethyl vs. Chloroethyl Nitrosoureas

The 2-fluoroethyl substituent in NSC 129966 confers a markedly slower DNA interstrand cross-link (ICL) formation rate compared to chloroethyl nitrosoureas such as lomustine (CCNU) and its direct chloroethyl analog 1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea [1]. While chloroethyl nitrosoureas rapidly form ICLs after initial O6-guanine alkylation, the fluoroethyl analogs require a significantly longer half-life for the second alkylation step due to the poorer leaving-group ability of fluorine versus chlorine [1]. This kinetic difference is mechanistically significant because it may shift the balance of DNA damage from ICLs toward other lesions, potentially reducing bone marrow toxicity while retaining antitumor activity [1].

DNA cross-linking kinetics nitrosourea mechanism fluoroethyl vs chloroethyl

Predicted Lipophilicity Comparison: 4-Ethylcyclohexyl vs. Cyclohexyl and 4-Methylcyclohexyl Analogs

The 4-ethyl substituent on the cyclohexyl ring of NSC 129966 is predicted to increase lipophilicity (calculated LogP) relative to both the unsubstituted cyclohexyl analog FCNU (NSC 87974, CAS 13908-93-5) and the 4-methylcyclohexyl analog (NSC 125649, CAS 51759-73-0) . Based on the established structure-activity relationship for nitrosoureas, increased lipophilicity at the N-3 cyclohexyl position correlates with enhanced blood-brain barrier penetration and improved activity against intracerebral tumors [1]. The 4-ethyl substitution represents an incremental increase in lipophilicity beyond the clinically relevant threshold established by semustine (MeCCNU, 4-methylcyclohexyl analog), which demonstrated superior CNS penetration compared to CCNU [1].

lipophilicity LogP blood-brain barrier penetration nitrosourea SAR

Antitumor Activity in Murine Models: Fluoroethyl Nitrosourea Class Comparison with Chloroethyl Counterparts

Although NSC 129966 itself was not directly tested in the Johnston et al. (1984) study, the class-level data demonstrate that fluoroethyl nitrosoureas as a group achieve antitumor activity comparable to their chloroethyl counterparts against murine B16 melanoma and Lewis lung carcinoma models [1]. The maximally tolerated dose for all tested fluoroethyl nitrosoureas was 60 mg/kg administered intraperitoneally on days 5-13 [1]. The most active fluoroethyl derivatives (6e and 6b) produced 9/10 and 7/10 long-term survivors (day 60) respectively against the established Lewis lung carcinoma, comparable to or exceeding their chloroethyl analogs [1]. This establishes that the fluoroethyl class, including NSC 129966 by structural analogy, retains antitumor efficacy while offering a potentially differentiated toxicity profile.

in vivo antitumor efficacy Lewis lung carcinoma B16 melanoma fluoroethyl nitrosourea

Structural Differentiation: 4-Ethylcyclohexyl-Fluoroethyl vs. 4-Methylcyclohexyl-Chloroethyl (Semustine/MeCCNU) Scaffold

NSC 129966 differs from the clinically evaluated semustine (MeCCNU, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea) at two key positions: the N-1 haloethyl group (fluoroethyl vs. chloroethyl) and the N-3 cyclohexyl substituent (4-ethyl vs. 4-methyl) . The direct chloroethyl analog of NSC 129966, namely 1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea (CAS 51795-04-1), has been synthesized and evaluated, confirming that the 4-ethylcyclohexyl substitution is tolerated within the nitrosourea pharmacophore . The 4-ethyl group provides greater steric bulk and lipophilicity than the 4-methyl group, which may influence both pharmacokinetic distribution and target tissue retention [1].

nitrosourea scaffold comparison semustine analog 4-ethyl vs 4-methyl substituent NSC 129966 vs MeCCNU

Recommended Research and Procurement Application Scenarios for NSC 129966 (33024-37-2)


CNS Tumor Pharmacokinetic Studies Requiring Enhanced Blood-Brain Barrier Penetration

Procurement of NSC 129966 is indicated for preclinical pharmacokinetic studies targeting CNS malignancies where enhanced lipophilicity relative to FCNU or MeFCNU is desired. The 4-ethylcyclohexyl substituent is predicted to increase brain tissue exposure compared to existing fluoroethyl nitrosoureas, making it suitable for orthotopic glioma xenograft models where tumor drug concentration is a critical endpoint [1]. Its fluoroethyl moiety further distinguishes it from chloroethyl clinical agents, allowing investigation of whether slower DNA cross-link formation reduces normal brain tissue toxicity while maintaining antitumor efficacy [2].

Nitrosourea Structure-Activity Relationship (SAR) Profiling Programs

NSC 129966 serves as a key SAR probe occupying the intersection of 4-ethylcyclohexyl substitution and fluoroethyl alkylating functionality—a combination not represented by any FDA-approved nitrosourea. Research programs systematically evaluating the impact of N-3 cyclohexyl substituents (H → methyl → ethyl → isopropyl) paired with N-1 haloethyl groups (Cl → F) require this compound to complete the matrix. Comparative testing against FCNU, MeFCNU, and the chloroethyl analog (CAS 51795-04-1) in parallel in vitro cytotoxicity and in vivo efficacy panels can isolate the contribution of each structural feature to therapeutic index [1].

MGMT-Deficient Cancer Models for Fluoroethyl-Specific Alkylation Sensitivity

Recent patent disclosures indicate that 2-fluoroethyl-substituted nitrosoureas may exhibit differential activity in MGMT-deficient cancer models, where the slower O6-fluoroethylguanine rearrangement kinetics (half-life ~18.5 hours) create a distinct DNA damage profile compared to chloroethyl adducts [1]. NSC 129966, with its 4-ethylcyclohexyl group enhancing lipophilicity, is an ideal candidate for testing in MGMT(-)/MMR(-) glioblastoma models to determine whether the fluoroethyl mechanism combined with optimized tissue distribution yields superior tumor control.

Hematological Toxicity Comparison Studies: Fluoroethyl vs. Chloroethyl Nitrosoureas

The reduced bone marrow toxicity observed with certain fluoroethyl nitrosoureas compared to their chloroethyl counterparts supports procurement of NSC 129966 for comparative hematotoxicity studies [1]. Researchers evaluating myelosuppression endpoints (platelet nadir, leukocyte recovery time) in murine models can use this compound to test whether the 4-ethylcyclohexyl substitution further modulates the toxicity profile relative to simpler fluoroethyl analogs or the chloroethyl clinical standard semustine.

Quote Request

Request a Quote for Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.